molecular formula C6H5ClN2 B085726 Benzenediazonium chloride CAS No. 100-34-5

Benzenediazonium chloride

Cat. No.: B085726
CAS No.: 100-34-5
M. Wt: 140.57 g/mol
InChI Key: CLRSZXHOSMKUIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenediazonium chloride is an organic compound with the chemical formula C₆H₅N₂⁺Cl⁻. It is a colorless solid that plays a crucial role in organic chemistry due to its ability to form a wide range of other chemicals, including halobenzenes. This compound is particularly significant in the synthesis of dyes and pigments .

Mechanism of Action

Target of Action

Benzenediazonium chloride primarily targets aromatic compounds such as phenols, naphthols, and aromatic amines . These compounds serve as the reaction partners in the formation of azo compounds, which are characterized by a nitrogen-nitrogen double bond .

Mode of Action

This compound interacts with its targets through a process known as diazotization . In this process, the diazonium ion in the this compound reacts with the target compound, leading to the substitution of the diazonium group (-N2+) with the functional group of the target compound . This interaction results in the formation of new compounds, such as phenol, iodobenzene, or various azo compounds .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of azo compounds . Azo compounds are formed when two aromatic rings are linked by a nitrogen bridge . This process is known as diazo coupling and it results in the formation of colored azo compounds, which are often used in dye production .

Pharmacokinetics

It’s known that the compound readily reacts with water to form phenol . This reaction is slow in ice-cold diazonium salt solutions, but at higher temperatures, it can be made the primary reaction of diazonium chloride .

Result of Action

The result of this compound’s action is the formation of various compounds. For instance, when reacted with water, phenol is formed . When reacted with potassium iodide, iodobenzene is formed . In the presence of phenol or aniline, azo compounds are formed . These reactions often result in the release of nitrogen gas .

Action Environment

The action of this compound is highly dependent on environmental factors such as temperature and the presence of other compounds . For instance, the reaction with water to form phenol is slow in ice-cold solutions but becomes the primary reaction at higher temperatures . Additionally, the presence of certain compounds, such as potassium iodide or phenol, can influence the compound’s action and the resulting products .

Safety and Hazards

Benzenediazonium chloride is highly toxic and can explode on heating . Inhalation or contact with vapors, substance, or decomposition products may cause severe injury or death . It may produce irritating, toxic, and/or corrosive gases . Runoff from fire control or dilution water may cause environmental contamination .

Biochemical Analysis

. It is a diazonium salt, which is a class of compounds known for their reactivity and utility in organic synthesis. Benzenediazonium chloride is particularly notable for its role in the Sandmeyer reaction, where it is used to introduce various substituents into aromatic rings. .

Biochemical Properties

This compound plays a significant role in biochemical reactions due to its ability to act as an electrophile. It interacts with various enzymes, proteins, and other biomolecules primarily through electrophilic aromatic substitution reactions. For instance, this compound can react with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function. This compound is also known to interact with enzymes such as cytochrome P450, where it can act as a substrate or inhibitor, affecting the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cells are profound, influencing various cellular processes. It can modify cell signaling pathways by reacting with signaling proteins, potentially leading to altered gene expression and cellular metabolism. For example, this compound can inhibit the activity of kinases, enzymes that play crucial roles in signal transduction pathways. This inhibition can result in changes in cell proliferation, apoptosis, and other critical cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its instability. The compound tends to degrade, especially in aqueous solutions, leading to a decrease in its concentration and effectiveness. Studies have shown that this compound can decompose to form phenol and nitrogen gas, which can impact long-term experiments. The stability of this compound is also influenced by factors such as temperature, pH, and the presence of light, which can accelerate its degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and damage to cellular components. These adverse effects highlight the importance of careful dosage control in experimental settings to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme can metabolize this compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, thereby impacting overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediazonium chloride is typically prepared from aniline. The process involves the reaction of aniline with nitrous acid at low temperatures (0-5°C). Nitrous acid is usually generated in situ by mixing sodium nitrite with hydrochloric acid. The reaction can be summarized as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅N₂⁺Cl⁻} + 2\text{H₂O} ]

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required to prevent decomposition of the diazonium salt .

Chemical Reactions Analysis

Benzenediazonium chloride undergoes various types of reactions, including substitution and coupling reactions.

Substitution Reactions:

    Sandmeyer Reactions: These involve the replacement of the diazonium group with a halogen or other groups using copper(I) salts as catalysts. For example:

Coupling Reactions:

Major Products:

Comparison with Similar Compounds

Benzenediazonium chloride is part of a broader class of diazonium compounds, which share the general formula R-N₂⁺X⁻, where R can be any organic group, and X is an anion. Similar compounds include:

  • Toluene diazonium chloride
  • Nitrobenzene diazonium chloride
  • Phenol diazonium chloride

These compounds exhibit similar reactivity patterns but differ in their specific applications and the nature of the substituent group attached to the diazonium ion .

This compound stands out due to its widespread use in the synthesis of dyes and pigments, making it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSZXHOSMKUIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2684-02-8 (Parent)
Record name Phenyldiazonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30142846
Record name Benzenediazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-34-5
Record name Benzenediazonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyldiazonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenediazonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLDIAZONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U50A1GI4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of benzenediazonium chloride was prepared as follows: To an ice cold (about 5° C.) solution of aniline hydrochloride (3.24 g., 25 mmoles) in water (10 ml.) and concentrated hydrochloric acid (2.1 ml., 25 mmoles) was added dropwise with stirring a solution of sodium nitrite (1.9 g., 27.5 mmoles) in water (10 ml.). After addition the solution was stirred in the cold for an additional 15 minutes.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzenediazonium chloride was synthesized by first preparing a solution of sodium nitrite (1.05 g., 15.2 mmoles) in water (6.0 ml). This first solution was added dropwise to a second solution (ice cold) of aniline hydrochloride (1.88 g., 14.5 mmoles), concentrated hydrochloric acid (1.2 ml., 14.5 mmoles) and water (6.0 ml). After addition, the mixture was allowed to stir in the cold for about 15 minutes and used directly.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Alternatively, the above reaction was carried out using a reverse addition procedure: a solution was prepared from 5.5 ml of ethyl formate, 3.3 g of trans-(±)-1-n-propyl-7-oxodecahydroquinoline and 20 ml THF. This solution was added to a solution of 3.8 g of potassium t-tutoxide in 80 ml of THF. The reaction mixture was stirred for 2 hours at about 0° C. at which time TLC indicated that all the starting ketone had reacted. The pH was adjusted to about 6 by the addition of 10% hydrochloric acid. A solution of 7.2 g of sodium acetate in 20 ml of water was added. Next, a phenyldiazonium chloride solution was prepared as above from 1.6 g aniline. The solution of the trans-(±)-1-n-propyl-6-formyl-7-oxo-decahydroquinoline was cannulated rapidly under positive N2 pressure beneath the surface of the phenyldiazonium chloride solution held at 0° C. The reaction mixture was stirred at that temperature for 2 hours and then worked up as above. Flash chromatography yielded 43.5% of the desired trans-(±)-1-n-propyl-6-phenylhydrazono-7-oxodecahydroquinoline (compared with 31.4% by normal addition).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
reactant
Reaction Step Four
Name
trans-(±)-1-n-propyl-7-oxodecahydroquinoline
Quantity
3.3 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
3.8 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
7.2 g
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
trans-(±)-1-n-propyl-6-formyl-7-oxo-decahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

In a method for preparing the compound: ##STR3## wherein aniline is diazotized in aqueous hydrochloric acid employing sodium nitrite as the diazotizing agent to form benzenediazonium chloride, the benzenediazonium chloride is coupled into aniline to form aminoazobenzene, and the aminoazobenzene is diazotized and coupled into phenol; the improvement comprising: diazotizing the aniline employing an excess of sodium nitrite of up to about 10% of the amount stoichiometrically required to diazotize one-half of the aniline on a molar basis; coupling the resultant benzenediazonium chloride with the remaining aniline to form a mixture of aminoazobenzene and excess benzenediazonium chloride in aqueous hydrochloric acid; heating said mixture to about 40° C. and allowing said excess benzenediazonium chloride to decompose and, subsequently, without isolation, diazotizing said aminoazobenzene and coupling it into phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

93.1 g (1 mole) of aniline were initially introduced into 250 ml of water and 557 ml of 35% strength hydrochloric acid and a solution of 69 g (1 mole) of sodium nitrite in 250 ml of water was added dropwise at 0° C., with stirring.
Quantity
93.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenediazonium chloride
Reactant of Route 2
Reactant of Route 2
Benzenediazonium chloride
Reactant of Route 3
Benzenediazonium chloride
Reactant of Route 4
Benzenediazonium chloride
Reactant of Route 5
Benzenediazonium chloride
Reactant of Route 6
Benzenediazonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.